4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
Overview
Description
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a chlorophenyl group attached to the tetrahydropyridine ring
Mechanism of Action
Target of Action
It’s structurally similar to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine , which is known to have biological activity
Mode of Action
Based on its structural similarity to other phenylpiperazines, it may interact with its targets in a similar manner . Phenylpiperazines are known to mediate their effects by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
Pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds may affect various biochemical pathways related to these diseases.
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics .
Result of Action
Structurally similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress . This oxidative stress can impact various cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, which can disrupt normal neurotransmission . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic alterations in cellular metabolism . These long-term effects are essential for understanding the compound’s potential therapeutic or toxicological implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux. For example, its interaction with cytochrome P450 enzymes can lead to its biotransformation into active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s precise mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then cyclized to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the tetrahydropyridine ring.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Chlorophenylhydrazine Hydrochloride: Shares the chlorophenyl group but differs in the overall structure and functional groups.
Piperazine Derivatives: Similar in having a nitrogen-containing ring but differ in the specific ring structure and substituents.
Uniqueness: 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride is unique due to its specific tetrahydropyridine ring structure combined with the chlorophenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJHLHRSTDZYND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725430 | |
Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143017-59-8 | |
Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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